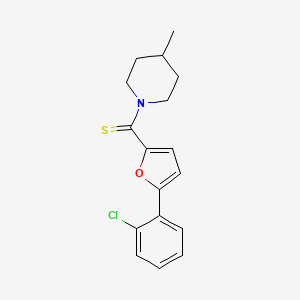![molecular formula C18H23N3O2 B2792452 N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide CAS No. 2094170-99-5](/img/structure/B2792452.png)
N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide: is a synthetic organic compound that belongs to the class of amides It features a piperidine ring, a phenyl group, and a but-2-ynamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide typically begins with commercially available starting materials such as 4-aminophenylbut-2-ynoic acid and 3-(piperidin-1-yl)propan-1-amine.
Coupling Reaction: The key step involves the coupling of 4-aminophenylbut-2-ynoic acid with 3-(piperidin-1-yl)propan-1-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until completion.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a potential candidate for drug development.
Medicine:
Pharmaceuticals: Due to its structural features, it can be explored for its potential as a therapeutic agent in treating various diseases, including neurological disorders.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and phenyl group contribute to its binding affinity, while the but-2-ynamide moiety may participate in covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-phenyl-N-(4-piperidinyl)propionamide
- N-(4-piperidinyl)-N-phenylpropanamide
Comparison:
- Structural Differences: While similar compounds may share the piperidine and phenyl groups, N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide is unique due to the presence of the but-2-ynamide moiety.
- Chemical Properties: The but-2-ynamide group imparts distinct reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve.
- Biological Activity: The unique structure of this compound may result in different biological activities and mechanisms of action compared to its analogs.
Eigenschaften
IUPAC Name |
N-[4-(3-piperidin-1-ylpropanoylamino)phenyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-6-17(22)19-15-7-9-16(10-8-15)20-18(23)11-14-21-12-4-3-5-13-21/h7-10H,3-5,11-14H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUQYQMVOHJJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2792369.png)
![5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2792370.png)

![5-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2792374.png)

![N-{[4-(methylsulfanyl)phenyl]methyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2792376.png)
![Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2792379.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2792380.png)
![2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2792382.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792386.png)


![1-[(2-Methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2792392.png)
